2-Chloro-1H-indole-3-acrylic acid
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Description
2-Chloro-1H-indole-3-carboxylic acid is a grey solid with a molecular weight of 195.6 . It is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Molecular Structure Analysis
The molecular formula of 2-Chloro-1H-indole-3-carboxylic acid is C9H6ClNO2 . Detailed molecular structure analysis is not available in the retrieved papers.Physical and Chemical Properties Analysis
2-Chloro-1H-indole-3-carboxylic acid is a grey solid . Further physical and chemical properties are not detailed in the available literature.Mechanism of Action
Indole and its derivatives exert a variety of biological effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . The specific mechanism of action for 2-Chloro-1H-indole-3-acrylic acid is not detailed in the available literature.
Future Directions
Indole and its derivatives show good therapeutic prospects, especially in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . Future research may focus on these areas to better understand the potential applications of 2-Chloro-1H-indole-3-acrylic acid and other indole derivatives.
Properties
IUPAC Name |
(E)-3-(2-chloro-1H-indol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8(5-6-10(14)15)7-3-1-2-4-9(7)13-11/h1-6,13H,(H,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSOMWBCGMRDC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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